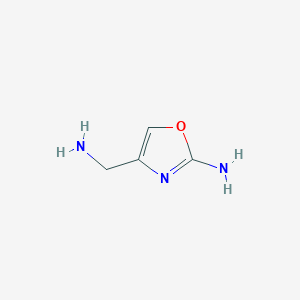![molecular formula C7H7N3O B11924413 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one CAS No. 28491-62-5](/img/structure/B11924413.png)
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The pyrazolopyridine scaffold is known for its biological activity, making it a valuable target for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be achieved through various methods. One common approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method typically yields the desired product in high yields (81-98%) with excellent enantioselectivity (85-99%) when catalyzed by chiral-at-metal rhodium (III) complexes .
Another method involves the Friedel-Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which also provides high yields and enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their high yields and efficiency.
化学反应分析
Types of Reactions
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its biological activity.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
相似化合物的比较
4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be compared with other pyrazolopyridine derivatives:
1H-pyrrolo[2,3-b]pyridine: This compound also exhibits biological activity and is used as a fibroblast growth factor receptor inhibitor.
1H-pyrazolo[3,4-b]pyridine: Similar in structure, this compound is used in various medicinal chemistry applications.
属性
CAS 编号 |
28491-62-5 |
|---|---|
分子式 |
C7H7N3O |
分子量 |
149.15 g/mol |
IUPAC 名称 |
4-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-3-8-6-5(4)7(11)10-9-6/h2-3H,1H3,(H2,8,9,10,11) |
InChI 键 |
NIXXBKJNDYXYIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC=C1)NNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)




![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)





![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)

